molecular formula C17H19NO6 B598850 3-(Benzoyloxy)-2-(methoxycarbonyl)-8-azabicyclo[3.2.1]octane-8-carboxylic acid CAS No. 107783-45-9

3-(Benzoyloxy)-2-(methoxycarbonyl)-8-azabicyclo[3.2.1]octane-8-carboxylic acid

Cat. No.: B598850
CAS No.: 107783-45-9
M. Wt: 333.34
InChI Key: PNJFEOGCMIEFTL-UHFFFAOYSA-N
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Description

3-(Benzoyloxy)-2-(methoxycarbonyl)-8-azabicyclo[321]octane-8-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzoyloxy)-2-(methoxycarbonyl)-8-azabicyclo[3.2.1]octane-8-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This is achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Functional group modifications:

    Final carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Flow chemistry techniques allow for better control over reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Benzoyloxy)-2-(methoxycarbonyl)-8-azabicyclo[3.2.1]octane-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy group, where nucleophiles like amines or thiols replace the benzoyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Amides, thioesters

Scientific Research Applications

3-(Benzoyloxy)-2-(methoxycarbonyl)-8-azabicyclo[3.2.1]octane-8-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Benzoyloxy)-2-(methoxycarbonyl)-8-azabicyclo[3.2.1]octane-8-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The benzoyloxy and methoxycarbonyl groups can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzoyloxy)-2-(methoxycarbonyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
  • 3-(Benzoyloxy)-2-(methoxycarbonyl)-8-azabicyclo[3.2.1]octane-8-methyl ester

Uniqueness

Compared to similar compounds, 3-(Benzoyloxy)-2-(methoxycarbonyl)-8-azabicyclo[3.2.1]octane-8-carboxylic acid is unique due to its specific functional groups and their positions on the bicyclic core. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-benzoyloxy-2-methoxycarbonyl-8-azabicyclo[3.2.1]octane-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO6/c1-23-16(20)14-12-8-7-11(18(12)17(21)22)9-13(14)24-15(19)10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJFEOGCMIEFTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(N2C(=O)O)CC1OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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